molecular formula C12H25NO2 B15306391 Ethyl 10-aminodecanoate

Ethyl 10-aminodecanoate

Cat. No.: B15306391
M. Wt: 215.33 g/mol
InChI Key: YRHOMRTZQDCVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 10-aminodecanoate is an organic compound with the molecular formula C12H25NO2. It is an ester derivative of 10-aminodecanoic acid, featuring an amino group at the 10th position of the decanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 10-aminodecanoate can be synthesized through the esterification of 10-aminodecanoic acid with ethanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of trimethylchlorosilane in methanol has also been reported as a convenient method for esterification, offering mild reaction conditions and good yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 10-aminodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Ethyl 10-aminodecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 10-aminodecanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 10-aminodecanoic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester and amino functionalities, which allow it to participate in a wide range of chemical reactions and applications. Its balance of hydrophilic and hydrophobic properties makes it versatile for various research and industrial purposes .

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

ethyl 10-aminodecanoate

InChI

InChI=1S/C12H25NO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11,13H2,1H3

InChI Key

YRHOMRTZQDCVNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCN

Origin of Product

United States

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